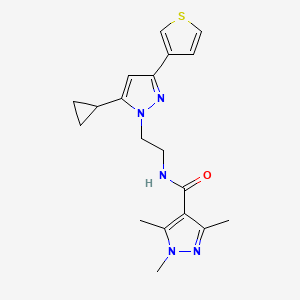

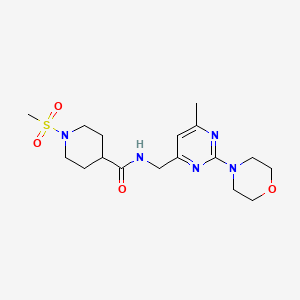

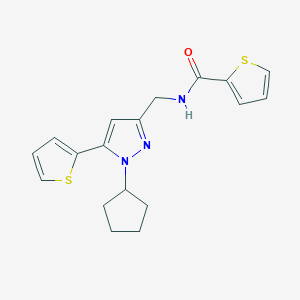

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrazole derivative, a class of compounds known for their diverse biological activities. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are often used as scaffolds in medicinal chemistry due to their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via cyclization reactions involving enones and hydrazines. In the context of the provided papers, similar synthetic strategies are employed. For instance, paper describes the synthesis of N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides, which involves the use of sulfamoylphenyl and thiophenyl groups. Although the exact synthesis of the compound is not detailed, it is likely that a similar approach could be used, possibly involving a cyclization step with a cyclopropyl-substituted precursor.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in hydrogen bonding and contribute to the compound's biological activity. The substituents on the pyrazole ring, such as the thiophenyl group mentioned in paper , can significantly influence the compound's electronic properties and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including alkylation, acylation, and sulfonation, which can be used to modify their structure and enhance their biological activity. The presence of reactive functional groups, such as carboxamide in the compound of interest, allows for further chemical modifications, potentially leading to the development of new derivatives with improved pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trimethyl group can affect the compound's lipophilicity, which is crucial for its absorption and distribution within the body. The electronic properties of the thiophenyl group can also impact the compound's reactivity and interaction with biological targets.

Relevant Case Studies

While the provided papers do not directly discuss the compound , they offer insights into the biological activities of related pyrazole derivatives. Paper highlights the inhibitory effects of pyrazole-3-carboxamides on carbonic anhydrase isoenzymes, which are associated with tumor growth, suggesting potential anticancer applications. Paper discusses the antidepressant activity of thiophene-based pyrazolines, indicating the therapeutic potential of pyrazole derivatives in neuropsychiatric disorders. Paper evaluates the antibacterial activity of N-substituted pyrazole-1-carboxamides, demonstrating the antimicrobial potential of this class of compounds.

Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis Studies

Mechanisms and Rearrangements : The work of Ledenyova et al. (2018) explores the reaction mechanisms involving similar compounds, specifically focusing on ANRORC rearrangement in the presence of thiourea (Ledenyova et al., 2018).

Heterocyclic Synthesis : Research by Mohareb et al. (2004) demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity to produce various heterocyclic compounds, including pyrazoles (Mohareb et al., 2004).

Crystal Structure Analysis : The study by Prabhuswamy et al. (2016) focuses on the synthesis and crystal structure determination of a similar compound, providing insights into its molecular and crystal structure (Prabhuswamy et al., 2016).

Medicinal Chemistry and Potential Applications

Antimicrobial Activity : The research by Sowmya et al. (2018) investigates the synthesis of thiophenyl pyrazoles and their potential antimicrobial activity, highlighting the compound's relevance in medicinal chemistry (Sowmya et al., 2018).

Antitumor Properties : Studies by Jeankumar et al. (2013) and Nițulescu et al. (2015) explore the synthesis of similar compounds for their potential as antitumor agents, focusing on the inhibition of specific cell cycle kinases (Jeankumar et al., 2013), (Nițulescu et al., 2015).

Eigenschaften

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5OS/c1-12-18(13(2)23(3)21-12)19(25)20-7-8-24-17(14-4-5-14)10-16(22-24)15-6-9-26-11-15/h6,9-11,14H,4-5,7-8H2,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXYTDVSQWMXRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=CC(=N2)C3=CSC=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(6-Acetyl-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzenecarboxylic acid](/img/structure/B2516805.png)

![5-methyl-1-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2516808.png)

![5-nitro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2516818.png)

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B2516828.png)